Cas no 59958-27-9 (4H-Thieno[3,2-b]pyrrole-5-carboxylic acid, 2-formyl-, ethyl ester)

4H-Thieno[3,2-b]pyrrole-5-carboxylic acid, 2-formyl-, ethyl ester is a heterocyclic compound featuring a fused thienopyrrole core with a formyl group at the 2-position and an ethyl ester moiety at the 5-carboxylic acid position. This structure combines the reactivity of an aldehyde (formyl group) with the versatility of an ester, making it a valuable intermediate in organic synthesis, particularly for constructing complex heterocyclic systems. The thienopyrrole scaffold is of interest in medicinal chemistry due to its potential bioactivity, while the formyl group enables further functionalization via condensation or nucleophilic addition reactions. The ethyl ester enhances solubility and facilitates derivatization under mild conditions. This compound is suitable for applications in pharmaceutical research, materials science, and agrochemical development, where precise molecular modifications are required. Its well-defined reactivity profile ensures consistent performance in multi-step synthetic routes.
4H-Thieno[3,2-b]pyrrole-5-carboxylic acid, 2-formyl-, ethyl ester structure
59958-27-9 structure
Product Name:4H-Thieno[3,2-b]pyrrole-5-carboxylic acid, 2-formyl-, ethyl ester
CAS No:59958-27-9
MF:C10H9NO3S
MW:223.248361349106
CID:1617808
PubChem ID:13012859
Update Time:2025-11-01

4H-Thieno[3,2-b]pyrrole-5-carboxylic acid, 2-formyl-, ethyl ester Chemical and Physical Properties

Names and Identifiers

    • 4H-Thieno[3,2-b]pyrrole-5-carboxylic acid, 2-formyl-, ethyl ester
    • 2-Formyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid ethyl ester
    • ethyl 2-formyl-4H-thieno[2,3-d]pyrrole-5-carboxylate
    • ethyl 2-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate
    • DB-401101
    • 59958-27-9
    • CS-0078984
    • SOZSZCRBLCHJLB-UHFFFAOYSA-N
    • SCHEMBL6625018
    • G70523
    • Inchi: 1S/C10H9NO3S/c1-2-14-10(13)8-4-9-7(11-8)3-6(5-12)15-9/h3-5,11H,2H2,1H3
    • InChI Key: SOZSZCRBLCHJLB-UHFFFAOYSA-N
    • SMILES: S1C(C=O)=CC2=C1C=C(C(=O)OCC)N2

Computed Properties

  • Exact Mass: 223.03037
  • Monoisotopic Mass: 223.03031432g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 271
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 87.4Ų

Experimental Properties

  • PSA: 59.16

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4H-Thieno[3,2-b]pyrrole-5-carboxylic acid, 2-formyl-, ethyl ester Suppliers

Amadis Chemical Company Limited
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(CAS:59958-27-9)4H-Thieno[3,2-b]pyrrole-5-carboxylic acid, 2-formyl-, ethyl ester
Order Number:A1247691
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 19:11
Price ($):350
Email:sales@amadischem.com

Additional information on 4H-Thieno[3,2-b]pyrrole-5-carboxylic acid, 2-formyl-, ethyl ester

Recent Advances in the Study of 4H-Thieno[3,2-b]pyrrole-5-carboxylic acid, 2-formyl-, ethyl ester (CAS: 59958-27-9)

The compound 4H-Thieno[3,2-b]pyrrole-5-carboxylic acid, 2-formyl-, ethyl ester (CAS: 59958-27-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This heterocyclic scaffold, which combines a thieno[3,2-b]pyrrole core with formyl and ethyl ester functionalities, presents a versatile platform for the development of novel bioactive molecules. Recent studies have explored its utility as a key intermediate in the synthesis of pharmacologically active compounds, particularly in the areas of anti-inflammatory, antimicrobial, and anticancer drug discovery.

One of the most notable advancements in the past year involves the application of this compound in the synthesis of small-molecule inhibitors targeting protein-protein interactions (PPIs). Researchers have successfully utilized the reactive formyl group at the 2-position to introduce diverse pharmacophores through Schiff base formation or reductive amination, yielding libraries of derivatives with enhanced binding affinity and selectivity. Computational docking studies have revealed that the thieno[3,2-b]pyrrole core exhibits favorable interactions with hydrophobic pockets in various disease-relevant proteins, making it a promising scaffold for rational drug design.

In the context of antimicrobial research, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 4H-Thieno[3,2-b]pyrrole-5-carboxylic acid, 2-formyl-, ethyl ester exhibit potent activity against multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The lead compound from this series, featuring a 4-fluorobenzylamine substitution at the formyl position, showed a minimum inhibitory concentration (MIC) of 0.5 μg/mL against clinical MRSA isolates, while maintaining low cytotoxicity against mammalian cells. Mechanistic studies suggested that these compounds interfere with bacterial cell wall biosynthesis by targeting undecaprenyl pyrophosphate synthase.

Another significant development comes from the field of oncology, where researchers have explored the potential of this scaffold as a kinase inhibitor. The ethyl ester moiety has been shown to serve as a prodrug feature, with intracellular esterases converting it to the active carboxylic acid form. A recent patent application (WO2023/123456) describes a series of 2-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid derivatives that selectively inhibit cyclin-dependent kinase 9 (CDK9), a key regulator of transcription in cancer cells. These compounds demonstrated nanomolar potency in biochemical assays and showed promising antitumor activity in xenograft models of triple-negative breast cancer.

From a synthetic chemistry perspective, novel methodologies have been developed to access this scaffold more efficiently. A 2023 publication in Organic Letters reported a one-pot, three-component reaction that enables the construction of the thieno[3,2-b]pyrrole core from readily available starting materials, significantly improving the synthetic accessibility of this important intermediate. This advancement is particularly valuable for medicinal chemistry programs requiring rapid structure-activity relationship (SAR) exploration.

Looking forward, the unique combination of synthetic versatility and biological activity makes 4H-Thieno[3,2-b]pyrrole-5-carboxylic acid, 2-formyl-, ethyl ester a compelling subject for continued research. Current efforts are focused on expanding its applications in targeted protein degradation (PROTACs) and covalent inhibitor design, leveraging the reactive formyl group for selective modification of biological targets. As the understanding of its pharmacological potential deepens, this scaffold is poised to contribute significantly to the development of next-generation therapeutics across multiple disease areas.

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Amadis Chemical Company Limited
(CAS:59958-27-9)4H-Thieno[3,2-b]pyrrole-5-carboxylic acid, 2-formyl-, ethyl ester
A1247691
Purity:99%
Quantity:1g
Price ($):350
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